molecular formula C8H14O2 B1240252 2-Ethylhex-2-enoic acid CAS No. 5309-52-4

2-Ethylhex-2-enoic acid

Cat. No. B1240252
CAS RN: 5309-52-4
M. Wt: 142.2 g/mol
InChI Key: WOWYPHJOHOCYII-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylhex-2-enoic acid and its derivatives can involve various chemical procedures. For instance, the synthesis of related compounds such as 1,4-polyisoprene supported 2-chloroethylphosphonic acid, a stimulating compound for latex production, involves chemical modification and grafting processes, highlighting the complex synthesis pathways that can be related to this compound derivatives (Derouet, Cauret, & Brosse, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, showcases characteristics like orthorhombic crystal structures and specific conformational properties, which can provide insights into the structural aspects of this compound and its behavior in various chemical environments (Wingert, Ruble, & Jeffrey, 1984).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound can be inferred from studies on similar compounds. For example, the metabolism of (E)-2-ethylhex-2-enoic acid in barley seedlings involves rapid uptake and transformation into various metabolites, showcasing the compound's reactivity and potential interactions within biological systems (Schneider, Schütte, & Preiss, 1986).

Scientific Research Applications

Antifungal Properties

2-Ethylhex-2-enoic acid and its analogs exhibit significant antifungal properties. Research by Casperson, Banasiak, Lyr, and Sunkel (1986) demonstrated the effectiveness of these compounds against various fungi. The study showed that enolacetate of this compound had greater fungicidal activity than its aldehyde and alcohol counterparts. The effects were also evident in the ultrastructural changes observed in fungi like Mucor mucedo when exposed to these compounds, particularly impacting mitochondrial and nuclear membranes (Casperson et al., 1986).

Plant Growth Regulation

In the context of plant growth, this compound plays a role as a regulator. Schneider, Schütte, and Preiss (1986) studied the metabolism of this compound in barley seedlings, revealing its rapid uptake and conversion into various metabolites. The study highlighted the significant interactions within the plant metabolism, indicating the compound's role in the complex biological processes of plant growth (Schneider et al., 1986).

Polyketide Production in Marine Fungi

Kossuga, Ferreira, Sette, and Berlinck (2013) discovered novel polyketides, including a derivative of this compound, in the co-cultivation of marine-derived fungal strains. This finding contributes to the understanding of secondary metabolites in marine fungi, which can have implications for pharmaceutical and biochemical applications (Kossuga et al., 2013).

Rubber Production Enhancement

This compound derivatives are used to enhance rubber production. Derouet, Cauret, and Brosse (2003) explored the synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid, a compound known for its stimulating effects on latex production in rubber trees. The study aimed to create derivatives with prolonged stimulating activity, highlighting the potential of this compound derivatives in agricultural applications (Derouet et al., 2003).

Safety and Hazards

2-Ethylhex-2-enoic acid is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It is also suspected of damaging the unborn child .

properties

IUPAC Name

(E)-2-ethylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWYPHJOHOCYII-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\CC)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5309-52-4
Record name 2-Ethyl-2-hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ethylhex-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Ethylhex-2-enoic acid (EHA) interact with plants and what are the downstream effects?

A1: Research indicates that EHA is rapidly absorbed by barley seedlings when introduced through the nutrient medium []. Inside the plant, EHA undergoes a series of metabolic transformations. Initially, it conjugates with glucose, forming a glucose ester. Over time, this conjugate decreases as the plant further metabolizes EHA into disaccharide esters, higher-order conjugates, and a hydroxylated form. This hydroxylation product exists both freely and in conjugated forms []. These metabolic processes suggest that EHA may influence plant growth and development by potentially interacting with various metabolic pathways.

Q2: Does the structure of this compound influence its antifungal activity?

A2: Yes, the structure of EHA and its analogs significantly impacts their antifungal activity []. Studies comparing EHA to its corresponding aldehyde (2-Ethylhex-2-en-1-al), alcohol (2-Ethylhex-2-en-1-ol), and enolacetate revealed a clear trend in potency. The enolacetate derivative displayed the strongest antifungal effects, followed by EHA itself, then the aldehyde, and lastly the alcohol. Interestingly, this pattern held true for both saturated and unsaturated analogs, although the unsaturated versions consistently demonstrated greater efficacy []. This suggests that the presence and nature of the functional group directly attached to the carbon chain play a crucial role in determining the antifungal potency of these compounds.

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